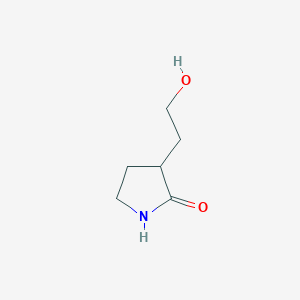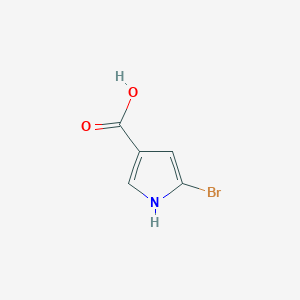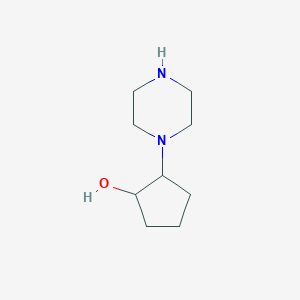
3-(2-Hydroxyethyl)pyrrolidin-2-one
Overview
Description
3-(2-Hydroxyethyl)pyrrolidin-2-one is a compound that has been used in the synthesis of various alkaloids and unusual β-amino acids . It is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 129.15700 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones and their derivatives are recognized for their role in the nuclei of many natural products and biologically active molecules. Research has shown the synthesis of new compounds by introducing various substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one, highlighting their potential in creating medicinal molecules with improved biological activity. The synthesis process involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane, indicating the versatile chemical manipulability of these compounds (Rubtsova et al., 2020).
Application in Polymer Solar Cells : Fulleropyrrolidines bearing π-conjugated thiophene derivatives have been developed to improve structural compatibility with poly(3-hexylthiophene) (P3HT) in polymer solar cells. These derivatives exhibit characteristic UV–Vis absorption bands, associated with conjugated segments, and demonstrate potential for developing highly stable polymer solar cells (Raja et al., 2014).
Bioactive Compounds and Medicinal Chemistry
- DNA and RNA Duplex Stability : N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been synthesized and used in intercalating nucleic acids (INAs) to study its effects on DNA and RNA duplex stability. This study has implications for understanding molecular recognition in biological systems and the potential development of new therapeutics (Filichev & Pedersen, 2003).
Coordination Chemistry and Materials Science
Iron Chelating Properties : The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) and its evaluation as a coordination agent towards Fe(3+) have shown its potential as a more selective iron chelator compared to deferiprone. This research has implications for treating iron overload diseases, demonstrating the chemical versatility and application of pyridinone derivatives in medicinal chemistry (Lachowicz et al., 2016).
Lanthanide Clusters with Magnetic and Optical Properties : The utilization of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the development of Ln(III)(9) clusters displaying both magnetic and optical properties, highlighting the versatility of pyridine derivatives in synthesizing materials with dual physical properties (Alexandropoulos et al., 2011).
Safety and Hazards
According to the safety data sheet, 3-(2-Hydroxyethyl)pyrrolidin-2-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .
Future Directions
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Mechanism of Action
- The primary target of 3-(2-Hydroxyethyl)pyrrolidin-2-one is not explicitly mentioned in the available literature. However, it belongs to the class of pyrrolidinones, which are versatile lead compounds for designing bioactive agents .
- Although specific pathways are not well-documented, pyrrolidinones exhibit diverse biological activities, including:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By altering kinase activity, this compound can affect processes such as cell growth, differentiation, and apoptosis. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Alternatively, it can activate receptors by mimicking the natural ligand, triggering downstream signaling cascades. These interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, it may exhibit high activity, but this can decrease due to degradation or metabolic transformation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature. Additionally, it may interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes .
properties
IUPAC Name |
3-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYRIMZFBRGKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-47-8 | |
| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)


![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)


![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
